molecular formula C15H17N3O3S B2952262 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one CAS No. 450371-63-8

3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B2952262
CAS No.: 450371-63-8
M. Wt: 319.38
InChI Key: UKJVSVOXCZPVLK-UHFFFAOYSA-N
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Description

The compound “methyl 3- { [3- (morpholin-4-yl)-3-oxopropyl]amino}propanoate” has a CAS Number of 1916241-11-6 and a molecular weight of 244.29 . Another compound, “N-methyl-N-(3-morpholin-4-yl-3-oxopropyl)amine” has a molecular weight of 172.23 .


Molecular Structure Analysis

The InChI Code for “N-methyl-N-(3-morpholin-4-yl-3-oxopropyl)amine” is 1S/C8H16N2O2/c1-9-3-2-8(11)10-4-6-12-7-5-10/h9H,2-7H2,1H3 . This provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound “Potassium;trifluoro- (3-morpholin-4-yl-3-oxopropyl)boranuide” has a molecular weight of 249.08 and a melting point of 179-181 C .

Mechanism of Action

The mechanism of action of 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one involves the inhibition of protein kinase CK2, which leads to the induction of apoptosis in cancer cells. Additionally, this compound has been found to bind to amyloid-beta peptide, which is involved in the formation of plaques in the brains of Alzheimer's disease patients. This binding leads to the inhibition of amyloid-beta peptide aggregation, which may help to prevent the formation of plaques.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit protein kinase CK2, and bind to amyloid-beta peptide. Additionally, this compound has been found to exhibit antioxidant activity, which may help to prevent oxidative damage to cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one in lab experiments is its potential as an anticancer agent. Additionally, its ability to inhibit protein kinase CK2 and bind to amyloid-beta peptide make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one. One direction is the further investigation of its potential as an anticancer agent. Additionally, the study of its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease should be further explored. Furthermore, the development of new derivatives of this compound with improved efficacy and reduced toxicity should be investigated.

Synthesis Methods

The synthesis of 3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one involves the reaction of 2-mercaptoquinazolin-4(3H)-one with 3-bromo-3-morpholinopropiophenone in the presence of a base. This results in the formation of this compound.

Scientific Research Applications

3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one has been studied for its potential in various fields of scientific research. It has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has shown potential as an inhibitor of protein kinase CK2, which is involved in the regulation of various cellular processes such as cell proliferation and apoptosis. Furthermore, this compound has been studied for its potential in the treatment of neurodegenerative diseases such as Alzheimer's disease.

Safety and Hazards

The compound “Potassium;trifluoro- (3-morpholin-4-yl-3-oxopropyl)boranuide” has a safety information with the signal word “Danger” and hazard statements H290, H314 .

Properties

IUPAC Name

3-(3-morpholin-4-yl-3-oxopropyl)-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-13(17-7-9-21-10-8-17)5-6-18-14(20)11-3-1-2-4-12(11)16-15(18)22/h1-4H,5-10H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKJVSVOXCZPVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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